![molecular formula C21H27KN7O17P3 B1448223 NADP monopotassium salt CAS No. 68141-45-7](/img/structure/B1448223.png)
NADP monopotassium salt
Overview
Description
NADP monopotassium salt is a cofactor for dehydrogenases, such as glucose-6-phosphate dehydrogenase . It is used in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase . The molecular formula is C21H27KN7O17P3 .
Molecular Structure Analysis
The molecular structure of NADP monopotassium salt consists of a nicotinamide adenine dinucleotide phosphate (NADP) molecule bound to a potassium ion . The molecular weight is 781.5 g/mol .Chemical Reactions Analysis
NADP monopotassium salt is involved in the transfer of a hydride between NADH and NADP+, which is crucial for many metabolic reactions . It also plays a role in the generation of NADPH, which is a substrate in anabolic reactions and a regulator of oxidative status .Physical And Chemical Properties Analysis
NADP monopotassium salt appears as a white crystalline powder . It has a molecular weight of 817.4 D (NADP: 743.4 D) . It is soluble in water .Scientific Research Applications
Oxidative Damage Mitigation
Research suggests that supplementing with NADP, disodium salt may help mitigate oxidative damage caused by free radicals . This could potentially benefit conditions such as aging, neurodegenerative diseases, and cardiovascular disorders .
Metabolomic Research
NADP monopotassium salt is used in metabolomic research studies . A method combining ion chromatography (IC) separation and high-resolution accurate-mass (HR/AM) spectrometry was developed to analyze and identify specific mass/charge . This method provides a fast, accurate, and sensitive way to detect NADH and NADPH, which are needed for metabolomic research studies .
Redox Function
Nicotinamide adenine dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (NADP+/NADPH) are important biological compounds that donate and accept electrons in many anabolic and catabolic functions . They participate in the Citric Acid Cycle to convert acetyl-CoA metabolized from fats, carbohydrates, and proteins into energy in the form of adenosine triphosphate .
Lipid, Fatty Acid, and Cholesterol Synthesis
NADP+ and NADPH provide the reducing power used for the synthesis of lipids, fatty acids, and cholesterol .
Immune Response
NADPH also reacts with Reactive Oxygen Species (ROS), and generates free radicals as part of the immune response . NADPH is a mediator that moderates calcium levels, gene expression, aging, and cell death .
Mechanism of Action
Target of Action
NADP monopotassium salt, also known as Nicotinamide adenine dinucleotide phosphate, is a crucial coenzyme in the cell . It primarily targets enzymes involved in anabolic reactions, such as those in the Calvin cycle and lipid and nucleic acid syntheses . These enzymes require NADP monopotassium salt as a reducing agent .
Mode of Action
NADP monopotassium salt interacts with its targets by acting as an electron donor . It provides the reducing power that drives numerous anabolic reactions . Each molecule of NADP monopotassium salt can acquire two electrons; that is, it can be reduced by two electrons . Only one proton accompanies the reduction .
Biochemical Pathways
NADP monopotassium salt is involved in various biochemical pathways. It participates in many redox reactions in cells, including those in glycolysis and most of those in the citric acid cycle of cellular respiration . NADP monopotassium salt is also the reducing agent produced by the light reactions of photosynthesis and is consumed in the Calvin cycle of photosynthesis . It is used in many other anabolic reactions in both plants and animals .
Pharmacokinetics
It is known that nadp monopotassium salt can be used as a cofactor in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase .
Result of Action
The action of NADP monopotassium salt results in various molecular and cellular effects. It provides the reducing power that drives numerous anabolic reactions, including those responsible for the biosynthesis of all major cell components and many products in biotechnology . It also plays a crucial role in energy production .
Safety and Hazards
properties
IUPAC Name |
potassium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBYWSDZWYADH-QYZPTAICSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27KN7O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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